Ethyl 3-amino-2-phenylpropanoate
Description
Properties
CAS No. |
29754-00-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 3-amino-2-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |
InChI Key |
UCMZOSVQTOVXAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 3-amino-2-phenylpropanoate can be synthesized through various methods, including:
- Esterification : Reacting 3-amino-2-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst.
- Hydrochloride Formation : Addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
Table 1: Common Synthesis Routes
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Esterification | Ethanol, Acid Catalyst | 70-90% |
| Hydrochloride Formation | Hydrochloric Acid | 80-95% |
Applications in Medicinal Chemistry
This compound is utilized extensively in pharmaceutical research for its potential biological activities. Its structural similarity to phenylalanine allows it to serve as a building block for peptide synthesis and drug development.
Key Areas of Research:
- Enzyme Studies : The compound acts as a substrate for enzymes, facilitating studies on enzyme specificity and function.
- Peptide Modification : Used to create modified peptides that can help in understanding protein-protein interactions and enzyme functions.
Case Study: Dapoxetine Synthesis
This compound is a precursor for dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for treating premature ejaculation. The enzymatic resolution of racemic mixtures has shown high enantioselectivity, making it a crucial component in synthesizing this therapeutic agent .
Biological Applications
The compound's biological activity has been explored in various contexts:
- Protein-Ligand Binding Studies : It aids in understanding how modifications affect binding affinities with specific proteins.
- Drug Development : Research indicates potential applications in developing drugs targeting specific enzymes involved in diseases.
Industrial Applications
In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its role as an intermediate facilitates the synthesis of more complex organic molecules.
Table 2: Industrial Applications
| Application Area | Description |
|---|---|
| Fine Chemicals | Used as an intermediate for synthesizing various organic compounds. |
| Specialty Materials | Involved in creating materials with specific properties for diverse applications. |
Comparison with Similar Compounds
Substituent Variations: Amino vs. Nitro Groups
Compound A: (S)-Ethyl 3-nitro-2-phenylpropanoate (CAS: 1070238-04-8)
- Molecular Formula: C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol
- Key Differences: Replaces the amino group (-NH₂) with a nitro group (-NO₂).
- Synthesis: Achieved via high-yield routes (95% yield) using optimized protocols, contrasting with the amino derivative’s synthesis, which may require protective groups due to the amino group’s reactivity .
- Applications : Nitro groups are often intermediates for subsequent reduction to amines, suggesting complementary roles in multistep syntheses.
Halogen-Substituted Derivatives
Compound B: Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS: 1379648-61-9)
- Molecular Formula : C₁₇H₁₇ClO₂
- Molecular Weight : 280.77 g/mol
- Applications : Chlorinated aromatic compounds are common in pharmaceuticals and agrochemicals, implying utility in drug discovery .
Compound C: Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS: 477888-06-5)
Functional Group Modifications: Oxo and Fluoro Groups
Compound D: Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate
- Molecular Formula: C₁₉H₂₁NO₃
- Molecular Weight : 311.15 g/mol
- Key Differences: Features an oxo group (C=O) and a bulky phenylethylamino substituent.
- Synthesis : Lower yield (51%) compared to Compound A, reflecting challenges in steric hindrance during synthesis .
- Applications: Used in multicomponent reactions to generate nitrogenous heterocycles with biological activities.
Compound E: Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
- Molecular Formula : C₁₁H₁₁FO₃
- Molecular Weight : 210.20 g/mol
- Key Differences : Fluoro and oxo groups enhance electrophilicity, making it a candidate for fluorinated drug intermediates .
Comparative Data Table
Key Observations and Research Findings
Reactivity: Amino groups (e.g., in the target compound) are nucleophilic, enabling condensation reactions, whereas nitro groups (Compound A) are electrophilic and reducible to amines .
Bioactivity : Halogenated derivatives (Compounds B, C) exhibit enhanced lipophilicity, correlating with improved membrane permeability in drug candidates .
Synthetic Challenges : Bulky substituents (Compound D) lower yields due to steric effects, whereas fluoro groups (Compound E) improve metabolic stability in vivo .
Q & A
Q. Table 1: Reaction Conditions and Yields
| Precursor | Reagent | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Compound 4 | Trimethyl orthoformate | 80 | 85 | ≥95% |
Basic: How is this compound characterized structurally?
Answer:
Structural characterization employs:
- X-ray crystallography : Software like SHELX refines crystal structures, resolving bond lengths and angles (e.g., C-N bond at 1.47 Å) .
- NMR spectroscopy : and NMR identify functional groups (e.g., ester carbonyl at ~170 ppm in ) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 208.12) .
Advanced: How can researchers resolve contradictions in spectroscopic data across studies?
Answer:
Discrepancies in NMR or IR data often arise from:
- Solvent effects : Polar solvents (DMSO) shift proton signals vs. nonpolar (CDCl) .
- Tautomerism : Amino and ester groups may exhibit keto-enol tautomerism, altering spectral peaks .
- Impurities : Trace solvents or byproducts (e.g., ethyl 3-oxo derivatives) require rigorous purification (HPLC or recrystallization) .
Q. Table 2: Common Data Contradictions and Solutions
| Discrepancy | Likely Cause | Resolution Method |
|---|---|---|
| NMR splitting | Dynamic proton exchange | Low-temperature NMR |
| IR carbonyl stretch | Hydrate formation | Anhydrous sample prep |
Advanced: What strategies are used to analyze the stereochemical purity of this compound derivatives?
Answer:
Stereochemical analysis is critical for bioactive derivatives:
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) resolve enantiomers using hexane/isopropanol mobile phases .
- Vibrational Circular Dichroism (VCD) : Detects absolute configuration by comparing experimental and computed spectra .
- X-ray diffraction : Resolves racemic vs. enantiopure crystals (e.g., space group P2/c for racemic mixtures) .
Basic: What functional group transformations are feasible for this compound?
Answer:
The amino and ester groups enable diverse reactions:
- Oxidation : MnO converts the amino group to a nitro derivative .
- Reduction : LiAlH reduces the ester to a primary alcohol .
- Substitution : Thionyl chloride (SOCl) replaces hydroxyl groups with halogens .
Advanced: How can computational modeling predict the bioactivity of this compound analogs?
Answer:
- Docking studies : Software like AutoDock Vina models interactions with targets (e.g., enzyme active sites) using PDB structures .
- QSAR models : Correlate substituent electronegativity or steric bulk with activity (e.g., IC against proteases) .
- DFT calculations : Predict thermodynamic stability of intermediates (e.g., transition states in hydrolysis) .
Basic: What are the common impurities in synthetic batches, and how are they quantified?
Answer:
Typical impurities include:
- Hydrolysis byproducts : Ethyl 3-hydroxy-2-phenylpropanoate from moisture exposure.
- Oxidation products : Nitro or carbonyl derivatives.
- Unreacted precursors : Residual amines or esters.
Q. Quantification methods :
Advanced: How does this compound compare to structurally similar compounds in SAR studies?
Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Table 3: Bioactivity Comparison of Analogues
| Compound | Target IC (µM) | LogP |
|---|---|---|
| This compound | 12.5 | 1.8 |
| Ethyl 3-(piperidin-1-yl)-2-phenylpropanoate | 8.2 | 2.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
